molecular formula C14H13NOS B2895700 2-(2-Phenylphenoxy)ethanethioamide CAS No. 927994-99-8

2-(2-Phenylphenoxy)ethanethioamide

Cat. No.: B2895700
CAS No.: 927994-99-8
M. Wt: 243.32
InChI Key: KUPRHYXSMNBRSE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-Phenylphenoxy)ethanethioamide typically involves the reaction of 2-phenylphenol with ethanethioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-Phenylphenoxy)ethanethioamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction outcomes .

Scientific Research Applications

2-(2-Phenylphenoxy)ethanethioamide is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-(2-Phenylphenoxy)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, which are the basis for its effects in various applications .

Comparison with Similar Compounds

2-(2-Phenylphenoxy)ethanethioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties that are valuable in research and industrial applications .

Properties

IUPAC Name

2-(2-phenylphenoxy)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c15-14(17)10-16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPRHYXSMNBRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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